amine CAS No. 1246821-66-8](/img/structure/B602898.png)
[(2-Bromo-4,5-dichlorophenyl)sulfonyl](3-hydroxypropyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2-Bromo-4,5-dichlorophenyl)sulfonyl](3-hydroxypropyl)amine is a chemical compound with the molecular formula C9H10BrCl2NO3S It is a sulfonamide derivative, which means it contains a sulfonamide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Bromo-4,5-dichlorophenyl)sulfonyl](3-hydroxypropyl)amine typically involves the following steps:
Bromination and Chlorination: The starting material, benzenesulfonamide, undergoes bromination and chlorination to introduce the bromo and chloro substituents at the 2, 4, and 5 positions on the benzene ring.
Hydroxypropylation: The intermediate product is then reacted with 3-chloropropanol under basic conditions to introduce the hydroxypropyl group at the nitrogen atom of the sulfonamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
[(2-Bromo-4,5-dichlorophenyl)sulfonyl](3-hydroxypropyl)amine can undergo various chemical reactions, including:
Substitution Reactions: The bromo and chloro groups can be substituted with other nucleophiles.
Oxidation and Reduction: The hydroxypropyl group can undergo oxidation to form corresponding aldehydes or carboxylic acids, and reduction to form alcohols.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, and alkoxides under basic or acidic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonamides, while oxidation and reduction can yield corresponding alcohols, aldehydes, or carboxylic acids.
Scientific Research Applications
[(2-Bromo-4,5-dichlorophenyl)sulfonyl](3-hydroxypropyl)amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme inhibition and protein interactions due to its sulfonamide group.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of antimicrobial and anticancer drugs.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(2-Bromo-4,5-dichlorophenyl)sulfonyl](3-hydroxypropyl)amine involves its interaction with molecular targets such as enzymes and proteins. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt various biochemical pathways, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
2-bromo-4,5-dichlorobenzenesulfonamide: Lacks the hydroxypropyl group, making it less versatile in chemical reactions.
4,5-dichloro-N-(3-hydroxypropyl)benzenesulfonamide: Lacks the bromo group, which may affect its reactivity and biological activity.
2-bromo-4,5-dichloro-N-methylbenzenesulfonamide: Contains a methyl group instead of a hydroxypropyl group, altering its solubility and reactivity.
Uniqueness
[(2-Bromo-4,5-dichlorophenyl)sulfonyl](3-hydroxypropyl)amine is unique due to the presence of both bromo and chloro substituents, as well as the hydroxypropyl group. This combination of functional groups provides the compound with a distinct set of chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
1246821-66-8 |
|---|---|
Molecular Formula |
C9H10BrCl2NO3S |
Molecular Weight |
363.05g/mol |
IUPAC Name |
2-bromo-4,5-dichloro-N-(3-hydroxypropyl)benzenesulfonamide |
InChI |
InChI=1S/C9H10BrCl2NO3S/c10-6-4-7(11)8(12)5-9(6)17(15,16)13-2-1-3-14/h4-5,13-14H,1-3H2 |
InChI Key |
OUKIOYNZBICMHY-UHFFFAOYSA-N |
SMILES |
C1=C(C(=CC(=C1Cl)Cl)Br)S(=O)(=O)NCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


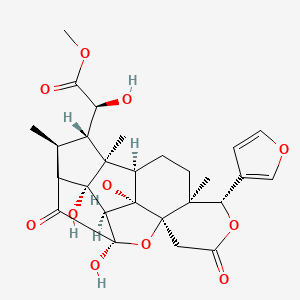
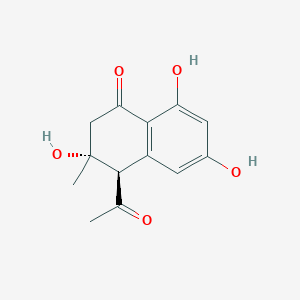


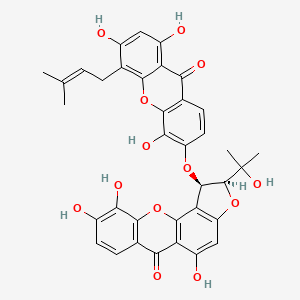

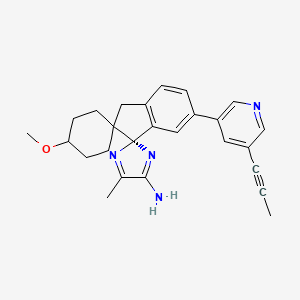

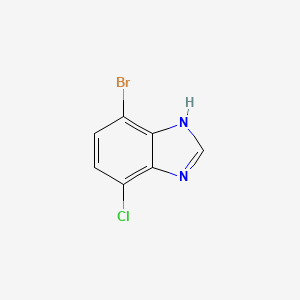
![3-Amino-9-fluoro-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one](/img/structure/B602835.png)
![2-Amino-6-bromo-4-[(trifluoromethyl)sulphonyl]phenol](/img/structure/B602837.png)

